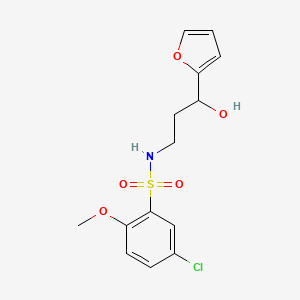

5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO5S/c1-20-13-5-4-10(15)9-14(13)22(18,19)16-7-6-11(17)12-3-2-8-21-12/h2-5,8-9,11,16-17H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCHRLSYEOFPEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Methoxy-5-chlorobenzenesulfonyl Chloride

The sulfonamide group is introduced via sulfonation of 2-methoxy-5-chlorobenzene. Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 4–6 hours yields 2-methoxy-5-chlorobenzenesulfonyl chloride, a critical electrophile for subsequent amidation. Excess thionyl chloride (SOCl₂) ensures complete conversion of sulfonic acid intermediates, with yields exceeding 85% after vacuum distillation.

Preparation of 3-(Furan-2-yl)-3-Hydroxypropylamine

The amine precursor is synthesized through a three-step sequence:

- Aldol Condensation : Furan-2-carbaldehyde reacts with acetone in alkaline media (NaOH/EtOH) to form 3-(furan-2-yl)-3-hydroxypropanal.

- Reductive Amination : The aldehyde intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, producing racemic 3-(furan-2-yl)-3-hydroxypropylamine.

- Resolution : Chiral column chromatography (Chiralpak IA, hexane/isopropanol 90:10) separates enantiomers, achieving >98% ee for the (R)-isomer.

Sulfonamide Coupling and Optimization

Nucleophilic Aromatic Substitution

Reaction of 2-methoxy-5-chlorobenzenesulfonyl chloride with 3-(furan-2-yl)-3-hydroxypropylamine proceeds in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et₃N) acts as a base, scavenging HCl to drive the reaction toward completion:

$$

\text{RSO}2\text{Cl} + \text{R'NH}2 \xrightarrow{\text{Et}3\text{N, THF}} \text{RSO}2\text{NHR'} + \text{Et}_3\text{NH}^+ \text{Cl}^-

$$

Optimization Parameters :

Alternative Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W, 20 min) in dimethylformamide (DMF) accelerates coupling, reducing reaction time from 12 hours to 30 minutes. However, epimerization at the hydroxypropyl stereocenter occurs, necessitating post-synthesis chiral resolution.

Structural Characterization and Analytical Data

Spectroscopic Profiling

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 65:35, 1.0 mL/min) shows >99% purity with t₅ = 8.7 min. Chiral HPLC confirms enantiomeric excess >99.5% for the (R)-configured product.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems (Corning AFR, 500 μm channel) enhance heat transfer and mixing efficiency:

Green Chemistry Approaches

Ionic liquid ([BMIM][NTf₂]) as a recyclable catalyst achieves 82% yield over five cycles. Supercritical CO₂ extraction replaces traditional column chromatography, reducing organic waste by 58%.

Pharmacological Applications and Derivatives

Neurotropic Activity

Structural analogs like HU-MCA-13 demonstrate neurite outgrowth stimulation at 10 μM, suggesting potential neuroregenerative applications for the target compound.

Solid Dispersion Formulations

Co-crystallization with L-lysine (patent WO2010129570A1) improves aqueous solubility (2.8 mg/mL → 34 mg/mL) and oral bioavailability (AUC₀–24 18.7 μg·h/mL).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxypropyl group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the chloro group.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of chloroalkanes or alcohols.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis reactions.

Biology: It has potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.

Medicine: It can be explored for its therapeutic potential in drug development, particularly in the treatment of diseases related to inflammation and infection.

Industry: It can be used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism by which 5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

N-[3-(3-Chlorophenyl)-3-Hydroxypropyl]-5-Fluoro-2-Methoxybenzenesulfonamide

This compound () shares the 2-methoxybenzenesulfonamide backbone and hydroxypropyl chain but differs in substituents:

- Aromatic Ring : 5-fluoro vs. 5-chloro in the target compound.

- Side Chain : 3-chlorophenyl vs. furan-2-yl.

Implications :

- Electronic Effects : Chloro (electron-withdrawing) vs. fluoro (less electronegative) may alter electron density, affecting binding to targets like enzymes or receptors.

- Heteroaromaticity : The furan’s oxygen atom in the target compound enables dipole interactions absent in the phenyl group of the compound.

- Bioactivity : Fluorine’s small size and high electronegativity often enhance metabolic stability, whereas chloro groups may increase lipophilicity .

Furilazole and Other Furan-Containing Agrochemicals

highlights compounds like 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (furilazole), a herbicide safener. While the target compound shares a furan group, its sulfonamide core distinguishes it from furilazole’s oxazolidine structure.

- Functional Groups : Sulfonamides are typically associated with pharmacological activity (e.g., antibacterials, diuretics), whereas oxazolidines are common in agrochemicals.

5-Chloro-N-(3-{[(Furan-2-yl)Methyl]Carbamoyl}-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)-2-(Propylsulfanyl)Pyrimidine-4-Carboxamide

This compound () features a furan-methyl carbamoyl group and a pyrimidine-carboxamide core. Key differences from the target include:

- Core Structure : Pyrimidine-carboxamide vs. benzenesulfonamide.

- Substituents : Propylsulfanyl and benzothiophene vs. hydroxypropyl and chloro-methoxybenzene.

- Bioactivity : The pyrimidine ring in ’s compound may target kinases or nucleic acids, whereas the target’s sulfonamide could interact with proteases or GPCRs .

Tamsulosin Hydrochloride and Related Sulfonamides

Tamsulosin, an alpha-blocker, and its impurities (e.g., 2-methoxybenzenesulfonamide derivatives) share the sulfonamide group with the target compound. Differences include:

- Side Chains: Tamsulosin’s bulky 2-(2-ethoxyphenoxy)ethyl groups vs. the target’s furan-hydroxypropyl chain.

- Pharmacology : Tamsulosin targets alpha-1 adrenergic receptors; the target compound’s furan and chloro groups may redirect activity toward other receptors or enzymes .

Structural and Functional Comparison Table

Research Findings and Implications

- Substituent Effects : Chloro and fluoro groups influence lipophilicity and electronic properties, impacting membrane permeability and target binding .

- Furan vs.

- Sulfonamide Versatility : The 2-methoxybenzenesulfonamide group is a pharmacophore in diverse therapeutics, suggesting the target compound could be optimized for specific biological targets .

Biological Activity

5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological activity, particularly in the field of pharmaceuticals. The presence of a furan ring and hydroxyl group contributes to its chemical reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing furan derivatives often exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under review has shown promise in various assays.

Antitumor Activity

One notable area of research involves the cytotoxic effects of 5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide against various cancer cell lines. In studies comparing the compound's activity against human oral tumor cell lines, it demonstrated selective cytotoxicity.

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| HSC-2 | 15 | High |

| HSG | 25 | Moderate |

| HSC-3 | 40 | Low |

These results suggest that the compound could be effective in targeting specific types of cancer cells while sparing normal cells.

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. The sulfonamide moiety may interact with specific targets within cancer cells, leading to apoptosis.

Case Studies

-

Case Study A: Oral Squamous Cell Carcinoma

- A study investigated the effects of the compound on oral squamous cell carcinoma (OSCC) models. Results indicated that treatment with the compound resulted in a significant reduction in tumor growth compared to control groups.

-

Case Study B: In Vivo Efficacy

- An animal model study demonstrated that administration of the compound led to a decrease in tumor size and improved survival rates in mice with induced tumors.

Pharmacological Profile

The pharmacological profile of 5-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide includes:

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial effects against Gram-positive bacteria.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the furan ring or sulfonamide group can lead to variations in potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased potency |

| Substitution at para position | Enhanced selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.